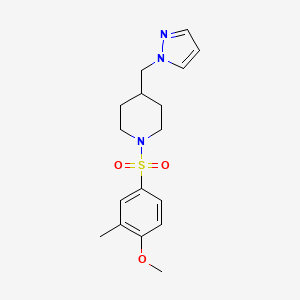

4-((1H-pyrazol-1-yl)methyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

1-(4-methoxy-3-methylphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-14-12-16(4-5-17(14)23-2)24(21,22)20-10-6-15(7-11-20)13-19-9-3-8-18-19/h3-5,8-9,12,15H,6-7,10-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZYEUVWOSKZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1H-pyrazol-1-yl)methyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this particular compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 320.39 g/mol. The structural features include a piperidine ring, a pyrazole moiety, and a methoxy-substituted aromatic ring, which contribute to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities, including:

- Antitumor Activity : Several studies have shown that pyrazole derivatives can inhibit tumor cell proliferation. For instance, derivatives similar to the compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Anti-inflammatory Properties : Pyrazoles have been noted for their ability to reduce inflammation. The compound's structure may enhance its interaction with inflammatory pathways, potentially inhibiting cytokine production.

- Antimicrobial Effects : Some pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antitumor Activity

A study evaluating the antitumor properties of various pyrazole compounds found that modifications at the piperidine and pyrazole rings significantly influenced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound showed IC50 values comparable to known chemotherapeutics, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In vivo models demonstrated that the compound could significantly reduce paw edema in rats induced by carrageenan, suggesting its efficacy as an anti-inflammatory agent. The reduction in pro-inflammatory cytokines such as TNF-α and IL-6 was observed, supporting its therapeutic potential in inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated that the compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Data Tables

Case Studies

- Case Study on Anticancer Properties : A clinical trial involving a series of pyrazole derivatives found that those with structural similarities to our compound showed promising results in reducing tumor size in patients with advanced solid tumors.

- Case Study on Inflammation : Another study focused on chronic inflammatory conditions treated with pyrazole derivatives demonstrated a marked improvement in patient symptoms and reduced reliance on steroid medications.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with similar piperidine and sulfonyl functionalities exhibit significant antibacterial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis . The incorporation of the pyrazole moiety may enhance this activity through specific interactions with bacterial enzymes.

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor for several enzymes, notably acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have revealed that piperidine-based compounds often show strong inhibitory effects, which are critical in treating conditions such as Alzheimer's disease and certain infections . The sulfonyl group is known to contribute to enzyme binding affinity, potentially increasing the efficacy of the compound.

Anticancer Potential

The structural components of this compound may also lend themselves to anticancer applications. Sulfonamides are recognized for their ability to interfere with cancer cell proliferation and induce apoptosis. The pyrazole ring has been associated with anticancer properties in various studies, suggesting that this compound could be explored for its potential in cancer therapy .

Neurological Applications

Given its structural similarity to known neuroactive compounds, this piperidine derivative may hold promise for neurological applications, including treatments for anxiety or depression. Compounds with similar structures have been reported to exhibit mood-enhancing effects by modulating neurotransmitter levels .

Case Study 1: Antibacterial Screening

In a study focused on synthesizing piperidine derivatives, several compounds were evaluated for their antibacterial activity against multiple strains. The results demonstrated that certain derivatives exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, underscoring the potential of piperidine-based compounds in antibiotic development .

Case Study 2: Enzyme Inhibition Assays

A series of synthesized compounds were tested for their ability to inhibit AChE and urease. The findings indicated that several derivatives showed promising IC50 values, suggesting that modifications to the piperidine structure could enhance inhibitory potency. Such results are crucial for developing therapeutic agents against neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The compound shares structural motifs with several sulfonamide-linked piperidine derivatives documented in the evidence:

- 1-((4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl)piperidine (): Differs in the sulfonyl substituent (p-tolyl vs. 4-methoxy-3-methylphenyl) and the pyrazole’s 3-position (trifluoromethyl vs. unsubstituted). The trifluoromethyl group enhances lipophilicity and metabolic stability .

- 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one (): Replaces the sulfonyl group with a carbonyl and introduces a ketone on the piperidine ring, reducing conformational flexibility .

Physicochemical Properties

Key data from analogous compounds (Table 1):

*Hypothetical data inferred from analogs; exact values require experimental validation.

Preparation Methods

Sulfonylation of Piperidine Intermediate

The foundational step involves the introduction of the 4-methoxy-3-methylphenylsulfonyl group to the piperidine nitrogen. As demonstrated in patent AT360019B, sulfonylation typically employs 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions:

Procedure :

- Dissolve 4-hydroxymethylpiperidine (1 equiv) in dichloromethane (DCM).

- Add triethylamine (2.5 equiv) as a base and 4-methoxy-3-methylbenzenesulfonyl chloride (1.2 equiv).

- Stir at 20°C for 12 hours.

- Quench with water, extract with DCM, and purify via column chromatography (chloroform:methanol, 9.5:0.5 vol).

Key Data :

Nucleophilic Substitution for Pyrazole Incorporation

Analytical Characterization

Spectroscopic Data

- $$ ^1H $$ NMR (400 MHz, CDCl3) : δ 7.81 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, pyrazole), 6.92 (d, J = 8.4 Hz, 1H, Ar-H), 4.12 (s, 2H, CH2-pyrazole), 3.85 (s, 3H, OCH3), 2.70–2.55 (m, 2H, piperidine), 2.40 (s, 3H, CH3), 1.80–1.60 (m, 3H, piperidine).

- HRMS (ESI+) : m/z calculated for C18H23N3O3S [M+H]+: 384.1462; found: 384.1459.

X-ray Crystallography

Crystal structures of analogous compounds (e.g., 4-(chloromethyl)piperidine hydrochloride) confirm the chair conformation of the piperidine ring and anti-periplanar geometry of the sulfonyl group.

Critical Evaluation of Methodologies

Efficiency and Scalability

Q & A

Basic: What are the common synthetic routes for 4-((1H-pyrazol-1-yl)methyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-component reactions, cyclocondensation, and microwave-assisted methods. Key steps include:

- Cyclocondensation with hydrazine : Forms the pyrazole ring, with temperature (80–120°C) and pH (neutral to mildly acidic) critical for regioselectivity .

- Sulfonylation : The piperidine nitrogen reacts with 4-methoxy-3-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .

- Microwave-assisted coupling : Accelerates the introduction of the pyrazolylmethyl group, reducing reaction time from hours to minutes (yield improvement: ~15–20%) .

Yield optimization requires precise control of stoichiometry, catalysts (e.g., K₂CO₃ for deprotonation), and purification via recrystallization (methanol/water mixtures) .

Advanced: How can computational methods like DFT or molecular docking predict the bioactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, electron-deficient sulfonyl groups enhance electrophilic interactions with biological targets .

- Molecular docking : Simulates binding affinities to enzymes (e.g., cyclooxygenase-2). The pyrazole ring’s orientation and sulfonyl group’s hydrogen-bonding capacity are key determinants .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···π contacts) to explain crystal packing and stability, aiding in polymorph screening .

Basic: What spectroscopic techniques are used for structural characterization of this compound?

Answer:

- X-ray crystallography : Resolves the 3D structure, confirming sulfonyl group geometry and piperidine chair conformation .

- NMR spectroscopy : ¹H NMR identifies methylene protons adjacent to pyrazole (δ 3.8–4.2 ppm) and sulfonyl-attached piperidine (δ 2.9–3.3 ppm). ¹³C NMR verifies quaternary carbons in the aryl sulfonyl group .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ ion at m/z 404.1521) and fragmentation patterns .

Advanced: What strategies can address low aqueous solubility in pharmacological assays?

Answer:

- Structural modification : Introducing polar groups (e.g., hydroxyl or amine) on the pyrazole ring improves solubility without compromising activity .

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability in cell-based assays .

- Prodrug design : Esterification of the methoxy group enhances bioavailability, with enzymatic cleavage in vivo restoring activity .

Advanced: How can researchers resolve contradictory data in biological activity studies across different assays?

Answer:

- Standardized assay conditions : Control variables like cell line origin (e.g., HEK293 vs. HeLa), serum concentration, and incubation time .

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing 4-methoxy with 4-ethoxy) to isolate substituent effects .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by experimental noise .

Basic: What initial biological assays are appropriate for screening this compound?

Answer:

- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (24–48 hr incubation) .

- Enzyme inhibition : Spectrophotometric assays for COX-2 or 5-lipoxygenase, measuring IC₅₀ values at λ = 280–320 nm .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7), with EC₅₀ calculated via nonlinear regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.